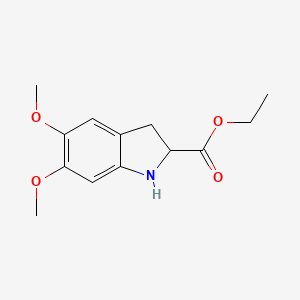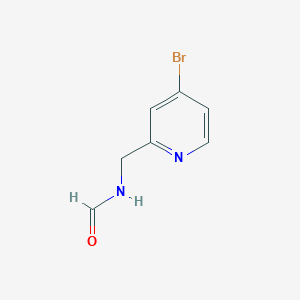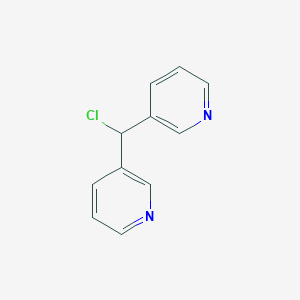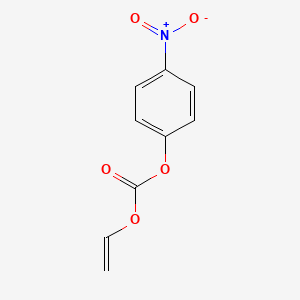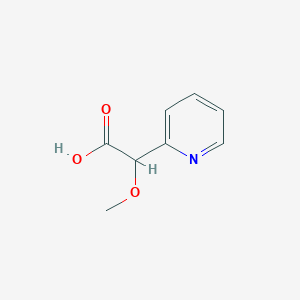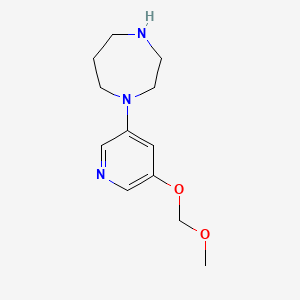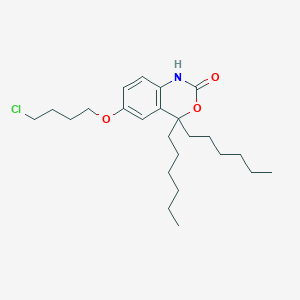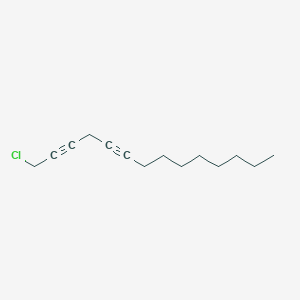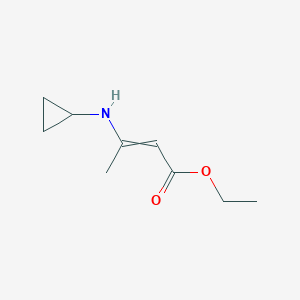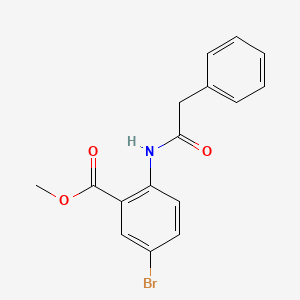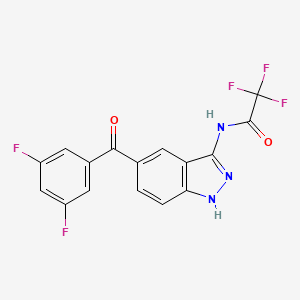
N-(5-(3,5-Difluorobenzoyl)-1H-indazol-3-yl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(3,5-Difluorobenzoyl)-1H-indazol-3-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorobenzoyl group and a trifluoroacetamide group attached to an indazole ring. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,5-Difluorobenzoyl)-1H-indazol-3-yl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-Difluorobenzoyl Chloride: This intermediate is synthesized from 3,5-difluorobenzoic acid by reacting it with thionyl chloride under reflux conditions.
Formation of 5-(3,5-Difluorobenzoyl)-1H-indazole: The 3,5-difluorobenzoyl chloride is then reacted with 1H-indazole in the presence of a base such as triethylamine to form the desired indazole derivative.
Introduction of Trifluoroacetamide Group: The final step involves the reaction of the indazole derivative with trifluoroacetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3,5-Difluorobenzoyl)-1H-indazol-3-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The indazole ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the trifluoroacetamide group yields the corresponding carboxylic acid derivative.
Scientific Research Applications
N-(5-(3,5-Difluorobenzoyl)-1H-indazol-3-yl)-2,2,2-trifluoroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-(3,5-Difluorobenzoyl)-1H-indazol-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of electron-withdrawing groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-(3,5-Difluorobenzoyl)-1H-indazole): Lacks the trifluoroacetamide group but shares the core indazole structure.
3,5-Difluorobenzoyl Chloride: A precursor in the synthesis of the target compound.
Ethyl 3,5-Difluorobenzoylformate: Another derivative of 3,5-difluorobenzoic acid with different functional groups.
Uniqueness
N-(5-(3,5-Difluorobenzoyl)-1H-indazol-3-yl)-2,2,2-trifluoroacetamide is unique due to the combination of the indazole ring, difluorobenzoyl group, and trifluoroacetamide group. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C16H8F5N3O2 |
|---|---|
Molecular Weight |
369.24 g/mol |
IUPAC Name |
N-[5-(3,5-difluorobenzoyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H8F5N3O2/c17-9-3-8(4-10(18)6-9)13(25)7-1-2-12-11(5-7)14(24-23-12)22-15(26)16(19,20)21/h1-6H,(H2,22,23,24,26) |
InChI Key |
FWVVISZYLFGQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC(=CC(=C3)F)F)C(=NN2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


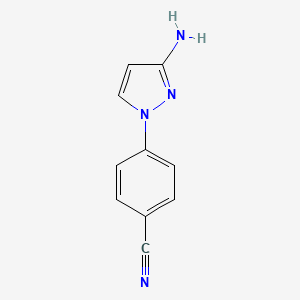
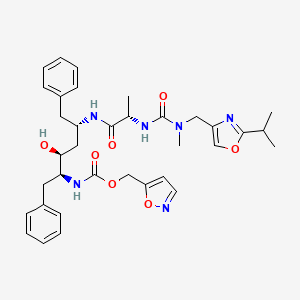
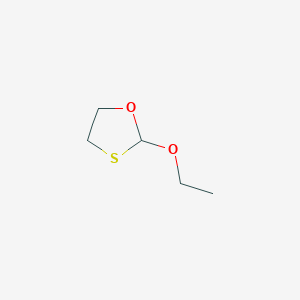
![Ethyl [2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B8584680.png)
